molecular formula C21H22Cl2N2OS B611587 UNC 9994 hydrochloride CAS No. 1354030-51-5

UNC 9994 hydrochloride

Cat. No. B611587
M. Wt: 421.38
InChI Key: URYZTMIOHYGTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNC 9994 hydrochloride is a functionally selective, β-arrestin–biased dopamine D2 receptor (D2R) agonist . It selectively activates β-arrestin recruitment and signaling . UNC 9994 hydrochloride shows a binding affinity with a Ki of 79 nM for D2R .


Chemical Reactions Analysis

UNC 9994 hydrochloride induces D2-mediated β-arrestin-2 translocation with EC50s of 6.1 nM and 448 nM in Tango assay and DiscoveRx assay, respectively . It is an antagonist at 5HT2A and 5HT2B and an agonist at 5HT2C and 5HT1A .


Physical And Chemical Properties Analysis

The physical and chemical properties of UNC 9994 hydrochloride include a molecular formula of C21H23Cl3N2OS and a molecular weight of 457.84 . It is stored at 4°C, sealed storage, away from moisture . In solvent, it can be stored at -80°C for 6 months and at -20°C for 1 month (sealed storage, away from moisture) .

Scientific Research Applications

1. Corrosion Resistance in Aggressive Environments

UNC 9994 hydrochloride, like other chloride compounds, may play a role in materials science, particularly in the context of corrosion resistance. A study by Mishra, Shoesmith, and Manning (2017) on the corrosion performance of nickel-based alloys in hydrochloric acid solutions highlights the importance of understanding the interaction of chloride compounds, like UNC 9994 hydrochloride, with various materials (Mishra, Shoesmith, & Manning, 2017).

2. Radioisotope Research and Nuclear Medicine

The field of nuclear medicine and the study of radioisotopes also intersect with compounds similar to UNC 9994 hydrochloride. For instance, Anderson and Welch (1999) discuss the use of radiometal-labeled agents in diagnostic imaging, a field where chloride compounds could be relevant (Anderson & Welch, 1999).

3. Synthesis and Functionalization of Materials

UNC 9994 hydrochloride may be involved in the synthesis and surface functionalization of materials. Research by Wang, Firestone, Auciello, and Carlisle (2004) on the electrochemical reduction of aryldiazonium salts for the functionalization of ultrananocrystalline diamond films presents a potential area where UNC 9994 hydrochloride could be applicable (Wang, Firestone, Auciello, & Carlisle, 2004).

4. Environmental Remediation

In environmental remediation, chloride compounds might play a role in the adsorption and removal of contaminants. Sheng et al. (2017) investigated a metal-organic framework material for the uptake of TcO4-, demonstrating the potential application of chloride compounds in environmental science (Sheng et al., 2017).

5. Analytical Chemistry and Measurement Techniques

The measurement and analysis of environmental samples, where chloride compounds are often present, is another area of application. Holm, Rioseco, and García-León (1984) developed a method for analyzing 99Tc in environmental samples, a process where chloride compounds may be utilized (Holm, Rioseco, & García-León, 1984).

Safety And Hazards

UNC 9994 hydrochloride is intended for research use only . It may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2OS.ClH/c22-18-4-1-3-17(21(18)23)15-7-10-25(11-8-15)9-2-12-26-16-5-6-20-19(13-16)24-14-27-20;/h1,3-6,13-15H,2,7-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDQOQYYKZUEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=C(C(=CC=C2)Cl)Cl)CCCOC3=CC4=C(C=C3)SC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

UNC 9994 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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